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molecular formula C7H12O3 B013720 Methyl 6-oxohexanoate CAS No. 6654-36-0

Methyl 6-oxohexanoate

Cat. No. B013720
M. Wt: 144.17 g/mol
InChI Key: FDNFXHCDOASWAY-UHFFFAOYSA-N
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Patent
US04766237

Procedure details

Thereafter, 2,200 g/hour of 9.86% strength by weight methanolic methyl 5-formylvalerate solution and 800 ml/hour (488 g/hour) of liquid ammonia were pumped through the reactor from below, while hydrogen was passed through simultaneously, at 80° C. and under 102 bar. The reaction mixture passed from the top of the reactor via a condenser into a separator, from which 2,596 g/hour of product mixture (regulated via the level control) and 207 l/hour of waste gas were removed. According to quantitative gas chromatographic analysis, the discharge of the mixture contained 7.57% of methyl 6-aminocaproate and 0.22% of caprolactam, corresponding to yields of 90.0% of methyl 6-aminocaproate and 3.3% of caprolactam, percentages being based on the completely converted methyl 5-formylvalerate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
3.3%

Identifiers

REACTION_CXSMILES
[CH:1]([CH2:3][CH2:4][CH2:5][CH2:6][C:7]([O:9][CH3:10])=[O:8])=[O:2].[NH3:11].[H][H]>>[NH2:11][CH2:1][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([O:9][CH3:10])=[O:8].[C:1]1(=[O:2])[NH:11][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)CCCCC(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 80° C.
CUSTOM
Type
CUSTOM
Details
The reaction mixture passed from the top of the reactor via a condenser into a separator, from which 2,596 g/hour of product mixture
CUSTOM
Type
CUSTOM
Details
were removed

Outcomes

Product
Name
Type
product
Smiles
NCCCCCC(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%
Name
Type
product
Smiles
C1(CCCCCN1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 3.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04766237

Procedure details

Thereafter, 2,200 g/hour of 9.86% strength by weight methanolic methyl 5-formylvalerate solution and 800 ml/hour (488 g/hour) of liquid ammonia were pumped through the reactor from below, while hydrogen was passed through simultaneously, at 80° C. and under 102 bar. The reaction mixture passed from the top of the reactor via a condenser into a separator, from which 2,596 g/hour of product mixture (regulated via the level control) and 207 l/hour of waste gas were removed. According to quantitative gas chromatographic analysis, the discharge of the mixture contained 7.57% of methyl 6-aminocaproate and 0.22% of caprolactam, corresponding to yields of 90.0% of methyl 6-aminocaproate and 3.3% of caprolactam, percentages being based on the completely converted methyl 5-formylvalerate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
3.3%

Identifiers

REACTION_CXSMILES
[CH:1]([CH2:3][CH2:4][CH2:5][CH2:6][C:7]([O:9][CH3:10])=[O:8])=[O:2].[NH3:11].[H][H]>>[NH2:11][CH2:1][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([O:9][CH3:10])=[O:8].[C:1]1(=[O:2])[NH:11][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)CCCCC(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 80° C.
CUSTOM
Type
CUSTOM
Details
The reaction mixture passed from the top of the reactor via a condenser into a separator, from which 2,596 g/hour of product mixture
CUSTOM
Type
CUSTOM
Details
were removed

Outcomes

Product
Name
Type
product
Smiles
NCCCCCC(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%
Name
Type
product
Smiles
C1(CCCCCN1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 3.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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